molecular formula C15H14N6O2 B2841725 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide CAS No. 1396758-23-8

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2841725
CAS No.: 1396758-23-8
M. Wt: 310.317
InChI Key: PMIHMPGODWTWAB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile compound under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules with industrial applications, such as agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:

    Tetrazole Derivatives: Compounds with similar tetrazole rings, which are known for their bioactivity and use in pharmaceuticals.

    Pyridine Derivatives: Compounds with pyridine moieties, which are widely used in drug design and materials science.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, which are common in various organic molecules with diverse applications.

The uniqueness of this compound lies in its combination of these three functional groups, providing a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c1-23-13-4-2-12(3-5-13)21-19-14(18-20-21)15(22)17-10-11-6-8-16-9-7-11/h2-9H,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIHMPGODWTWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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